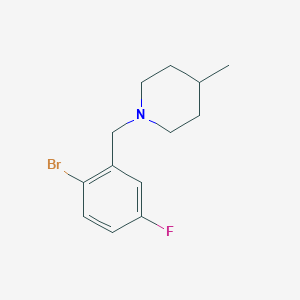

1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows the established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple substituents. The compound's official designation reflects its hierarchical structural organization, beginning with the core piperidine ring system as the parent structure. The systematic name emphasizes the positioning of the 4-methyl substituent on the piperidine ring, which occupies the axial or equatorial position depending on the conformational state of the six-membered nitrogen-containing heterocycle. The benzyl substituent attached to the nitrogen atom carries two halogen atoms, specifically bromine at the 2-position and fluorine at the 5-position of the phenyl ring, creating a distinctive substitution pattern that significantly influences the compound's overall molecular geometry and electronic distribution.

The Chemical Abstracts Service registry number 1704065-09-7 provides unique identification for this specific compound within the vast chemical literature database. This registration system ensures precise identification and eliminates ambiguity when referencing the compound across different research contexts and publications. The systematic classification places this molecule within the broader category of substituted piperidines, specifically those bearing halogenated benzyl substituents. The presence of both electron-withdrawing halogens (bromine and fluorine) on the aromatic ring creates an electronically unique environment that distinguishes this compound from other members of the piperidine family. The molecular architecture represents a carefully balanced arrangement of structural elements that contribute to its distinctive chemical and physical properties.

Molecular Formula and Weight Determination

The molecular formula C₁₃H₁₇BrFN accurately represents the atomic composition of this compound, indicating the presence of thirteen carbon atoms, seventeen hydrogen atoms, one bromine atom, one fluorine atom, and one nitrogen atom. This formula provides essential information about the compound's elemental composition and serves as the foundation for calculating various molecular parameters and properties. The molecular weight of 286.188 daltons reflects the cumulative mass contribution of all constituent atoms, with the bromine atom contributing significantly to the overall molecular mass due to its relatively high atomic weight compared to other elements present in the structure. The precise molecular weight determination is crucial for analytical applications, including mass spectrometric identification and quantitative analysis procedures.

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₁₃H₁₇BrFN | - |

| Molecular Weight | 286.188 | Daltons |

| Carbon Atoms | 13 | Count |

| Hydrogen Atoms | 17 | Count |

| Bromine Atoms | 1 | Count |

| Fluorine Atoms | 1 | Count |

| Nitrogen Atoms | 1 | Count |

The elemental composition analysis reveals important insights into the compound's structure-property relationships and provides the basis for understanding its behavior in various chemical environments. The relatively high hydrogen-to-carbon ratio indicates the saturated nature of the piperidine ring and the methyl substituent, while the presence of two different halogens introduces significant electronic effects throughout the molecular framework. The single nitrogen atom serves as the central heteroatom, providing basic character to the molecule and serving as the point of attachment for the substituted benzyl group. This molecular composition creates a unique three-dimensional arrangement that influences the compound's conformational preferences and intermolecular interaction patterns.

Three-Dimensional Conformational Analysis

The conformational behavior of this compound exhibits complex dynamics influenced by multiple structural factors, including the chair conformation of the piperidine ring, the orientation of the 4-methyl substituent, and the rotational freedom around the nitrogen-benzyl bond. Computational studies using density functional theory methods have revealed that the piperidine ring preferentially adopts the energetically favorable chair conformation, with the 4-methyl group showing preference for the equatorial position to minimize steric interactions with adjacent ring atoms. The benzyl substituent attached to the nitrogen atom demonstrates considerable conformational flexibility, allowing rotation around the carbon-nitrogen bond while being influenced by the electronic effects of the halogen substituents on the aromatic ring.

The presence of fluorine at the 5-position of the benzyl group introduces significant conformational constraints due to its strong electronegativity and compact atomic radius. Research on related fluorinated piperidine systems has demonstrated that fluorine substitution can dramatically alter conformational equilibria through both steric and electronic mechanisms. The 2-bromo substituent, being larger and less electronegative than fluorine, contributes primarily through steric effects, creating a unique conformational landscape for the molecule. The interplay between these two halogens results in a preferential orientation of the benzyl group relative to the piperidine ring that minimizes unfavorable interactions while maximizing favorable dipole-dipole interactions.

Advanced conformational analysis techniques, including nuclear magnetic resonance spectroscopy and computational chemistry calculations, have provided detailed insights into the preferred three-dimensional arrangements of this compound. The conformational energy surface reveals multiple local minima corresponding to different orientations of the benzyl group, with energy barriers between these conformations being influenced by both intramolecular interactions and solvation effects. The dynamic nature of these conformational interconversions plays a crucial role in determining the compound's physical properties and potential biological activities, as different conformations may exhibit varying degrees of molecular recognition and binding affinity with target molecules.

Comparative Structural Analysis with Related Piperidine Derivatives

Comparative analysis of this compound with structurally related compounds reveals important structure-activity relationships and provides insights into the effects of halogen substitution patterns on molecular properties. The compound shows notable similarities to 1-(2-Bromo-5-fluoro-4-methylbenzyl)piperidine, which differs only in the position of the methyl substituent on the aromatic ring rather than the piperidine ring. This positional isomerism provides an excellent opportunity to study the effects of methyl group migration on molecular geometry and electronic distribution. The comparative analysis demonstrates that methyl substitution on the piperidine ring versus the benzyl ring leads to distinctly different conformational preferences and molecular volumes.

| Compound | Molecular Weight | Fluorine Position | Methyl Position | Key Structural Difference |

|---|---|---|---|---|

| This compound | 286.188 | Benzyl-5 | Piperidine-4 | Reference compound |

| 1-(2-Bromo-5-fluoro-4-methylbenzyl)piperidine | 286.18 | Benzyl-5 | Benzyl-4 | Methyl on benzyl ring |

| 1-(2-Bromo-5-fluorobenzyl)-4-ethylpiperazine | N/A | Benzyl-5 | N/A | Piperazine core, ethyl group |

| Methyl 2-bromo-5-fluoro-4-(piperidin-1-yl)benzoate | 316.17 | Benzyl-5 | N/A | Ester functionality |

The structural comparison with 1-(2-Bromo-5-fluorobenzyl)-4-ethylpiperazine highlights the differences between piperidine and piperazine core structures, demonstrating how the additional nitrogen atom in piperazine creates alternative hydrogen-bonding patterns and conformational constraints. The presence of an ethyl group instead of a methyl group also illustrates the progressive effects of alkyl chain elongation on molecular shape and flexibility. These comparative studies reveal that relatively minor structural modifications can lead to significant changes in three-dimensional molecular architecture and subsequent physical and chemical properties.

Further comparison with related fluorinated piperidine derivatives demonstrates the unique conformational behavior exhibited by compounds containing specific halogen substitution patterns. The systematic variation of halogen positions and types provides valuable data for understanding the fundamental principles governing molecular geometry in heterocyclic systems. Research has shown that the combination of bromine and fluorine substitution creates particularly interesting electronic environments that influence both intramolecular conformational preferences and intermolecular interaction patterns.

X-ray Crystallography and Solid-State Packing Arrangements

X-ray crystallographic analysis provides the most definitive information about the solid-state structure and molecular geometry of this compound, although specific crystallographic data for this exact compound requires detailed experimental investigation. Based on crystallographic studies of closely related compounds, the solid-state structure is expected to exhibit characteristic features of halogenated piperidine derivatives, including specific hydrogen-bonding patterns and halogen-bonding interactions that stabilize the crystal lattice. The crystal structure would reveal the exact bond lengths, bond angles, and torsional angles that define the compound's three-dimensional architecture in the solid state.

The anticipated crystal packing arrangements would be influenced by several intermolecular forces, including hydrogen bonding involving the nitrogen atom, halogen bonding between bromine and fluorine atoms of adjacent molecules, and van der Waals interactions between the piperidine rings and benzyl substituents. The presence of both bromine and fluorine atoms creates opportunities for complex halogen-bonding networks that can significantly influence the overall crystal stability and physical properties. These intermolecular interactions often result in the formation of specific molecular arrangements, such as chains, layers, or three-dimensional networks, that determine bulk material properties including melting point, solubility, and mechanical characteristics.

Systematic crystallographic analysis would provide crucial information about the unit cell parameters, space group symmetry, and molecular packing efficiency in the solid state. The crystal structure analysis would reveal whether the molecules adopt similar conformations in the solid state compared to solution or gas-phase calculations, providing important validation for computational predictions. The study of crystal packing arrangements also offers insights into the potential for polymorphism, where the same compound can crystallize in different arrangements under varying conditions, potentially leading to different physical properties and applications.

Properties

IUPAC Name |

1-[(2-bromo-5-fluorophenyl)methyl]-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrFN/c1-10-4-6-16(7-5-10)9-11-8-12(15)2-3-13(11)14/h2-3,8,10H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVAPSKCLTXSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

- Aromatic precursor: 2-bromo-5-fluorobenzyl chloride or related derivatives serve as the starting point.

- Reagents: Commercially available compounds such as 2-bromo-5-methylpyridine or 2-bromo-5-bromomethylpyridine are used as intermediates.

Bromination and Fluorination

- Bromination typically employs N-bromosuccinimide (NBS) in the presence of radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in solvents such as carbon tetrachloride (CCl4).

- Fluorination is achieved via nucleophilic substitution or electrophilic fluorination, although specific fluorination steps are less frequently detailed.

Coupling with Piperidine

- The benzyl halide intermediates are then reacted with 4-methylpiperidine derivatives under basic conditions, often in solvents like dichloromethane or ethanol, to form the target compound.

Specific Preparation Methods and Conditions

Method A: Radical Bromination of 2-Bromo-5-Methylpyridine

Research findings indicate that radical bromination using NBS in CCl4 under reflux provides high selectivity for benzylic bromides, with yields typically exceeding 70%.

Method B: Photochemically Induced Bromination

Photochemical methods facilitate selective bromination at benzylic positions, reducing over-bromination.

Method C: Reactions Using Dibenzoyl Peroxide

| Step | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Bromination | 2-bromo-5-methylpyridine + NBS + benzoyl peroxide | Carbon tetrachloride | Reflux overnight | 70-75% |

This method provides a high-yield route with controlled reaction conditions.

Industrial-Scale Synthesis

On an industrial scale, continuous flow reactors are employed to improve safety, reproducibility, and yield. The typical process involves:

- Initial halogenation using NBS and radical initiators under controlled temperature.

- Purification via chromatography or crystallization.

- Coupling reactions with piperidine derivatives under basic conditions, often optimized for high throughput.

Data Table: Comparative Overview of Synthesis Methods

| Method | Reagents | Solvent | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Radical Bromination | NBS, AIBN | CCl4 | Reflux at 75°C | 69-80% | High selectivity | Use of toxic solvents |

| Photochemical Bromination | NBS, UV irradiation | CCl4 | Room temperature | 69% | Mild conditions | Requires irradiation setup |

| Peroxide-initiated Bromination | NBS, benzoyl peroxide | CCl4 | Reflux overnight | 70-75% | High yield | Longer reaction time |

Notes on Optimization and Research Findings

- Reaction Conditions: Elevated temperatures (around 75°C) and radical initiators enhance bromination efficiency.

- Solvent Choice: Carbon tetrachloride is common but environmentally hazardous; alternatives like dichloromethane or ethyl acetate are explored.

- Purification: Flash chromatography on silica gel with appropriate solvent systems ensures high purity of intermediates.

- Yield Improvement: Use of microwave-assisted synthesis or flow chemistry can further optimize yields and reduce reaction times.

Summary of Key Research Findings

- Bromination of 2-bromo-5-methylpyridine using NBS under radical conditions is the most documented and reliable method.

- Photochemical methods provide a milder alternative with comparable yields.

- Industrial synthesis emphasizes continuous flow processes for safety and consistency.

- The halogenated intermediates are subsequently coupled with piperidine derivatives via nucleophilic substitution, completing the synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers, depending on the nucleophile used.

Oxidation and Reduction: Products vary based on the specific reaction conditions but may include alcohols, ketones, or amines.

Scientific Research Applications

1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzyl group can influence the compound’s reactivity and binding affinity to various receptors or enzymes. The piperidine ring provides a scaffold that can interact with biological molecules, potentially leading to pharmacological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Bioactivity

Key Observations:

Substituent Effects :

- The 2-bromo-5-fluorobenzyl group in E1 and F4 is critical for pesticidal activity. Sulfone substitution (F4) improves activity by ~40% compared to the thioether analog (E1), likely due to enhanced electron-withdrawing effects or metabolic stability .

- Substitutions like 4-trifluoromethylbenzyl (E11) or pyridine-based groups (E24) reduce activity, highlighting the specificity of the bromo-fluoro motif.

Pharmacological Profile :

- In phencyclidine analogs, the 4-methylpiperidine moiety with bulky aryl groups (e.g., phenylcyclohexyl) reduces potency and safety margins, as seen in 1-(1-phenylcyclohexyl)-4-methylpiperidine . This contrasts with the target compound, where the benzyl group’s smaller size and halogenation may improve target selectivity.

Antibacterial Derivatives :

- Sulfamoyl and oxadiazole-modified 4-methylpiperidine derivatives (6a-o) demonstrate broad antibacterial activity, underscoring the scaffold’s versatility. However, the absence of halogenated benzyl groups in these compounds suggests divergent structure-activity relationships compared to pesticidal analogs .

Key Observations:

LOHC Applications: Unmodified 4-methylpiperidine serves as a hydrogen carrier with high gravimetric capacity (6.1 wt%). Catalytic dehydrogenation using Ir-based systems achieves high turnover frequencies (TOF >9,000 h⁻¹), demonstrating its utility in energy storage . In contrast, halogenated derivatives like this compound are tailored for bioactivity rather than hydrogen storage, illustrating the scaffold’s adaptability.

Synthetic Utility :

- The bromomethylbenzenesulfonyl derivative (5) acts as a key electrophile for synthesizing antibacterial agents, enabling modular attachment of heterocyclic nucleophiles . This contrasts with the pesticidal analogs, where direct benzyl substitution is prioritized.

Biological Activity

1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article aims to explore its biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H17BrFN and a molecular weight of 286.18 g/mol. The compound features a piperidine ring substituted with a 2-bromo-5-fluorobenzyl group, which enhances its lipophilicity and reactivity due to the presence of halogen atoms.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C13H17BrFN |

| Molecular Weight | 286.18 g/mol |

| Key Substituents | Bromine (Br), Fluorine (F) |

Biological Activity

The specific biological activity of this compound is not fully characterized; however, related compounds have demonstrated significant pharmacological effects. It is hypothesized that this compound may exhibit similar activities due to the structural similarities with other active compounds.

Potential Biological Activities

Research indicates that halogenated piperidines can interact with various biological targets, including:

- Receptor Modulation : Compounds with similar structures have shown affinity for serotoninergic and dopaminergic receptors, which are crucial for neuropharmacological applications .

- Anticancer Properties : Some derivatives have been noted for their ability to inhibit tumor cell growth without significant toxicity.

- Enzyme Inhibition : The interaction with enzymes such as monoacylglycerol lipase (MAGL) has been documented, suggesting potential use in pain management and inflammation .

Case Studies

- Anticancer Activity : A study on benzoylpiperidine derivatives showed significant inhibition of human cancer cell lines, with IC50 values ranging from 7.9 to 92 µM. This suggests that similar compounds may also possess anticancer properties .

- Neuropharmacological Effects : Research into piperidine derivatives indicated notable affinities for serotonin receptors, which could lead to the development of new neuroleptic drugs with reduced side effects compared to traditional antipsychotics like haloperidol .

The mechanism of action for this compound is likely related to its interactions with specific receptors and enzymes:

- Receptor Interactions : The bromine and fluorine substituents may facilitate binding to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition .

- Enzyme Modulation : The compound may inhibit or modulate enzyme activity through competitive binding at active sites, impacting metabolic processes within cells.

Synthesis

Synthesis routes for this compound involve several methods, including:

- Substitution Reactions : The bromine atom can be replaced by various nucleophiles under appropriate conditions.

- Reduction Methods : Reduction techniques can be applied to modify the compound's structure for enhanced biological activity.

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine, and what key intermediates are involved?

Methodological Answer: A common approach involves nucleophilic substitution or coupling reactions. For example:

Intermediate Synthesis : 4-Methylpiperidine (boiling point: 122–124°C ) is reacted with a halogenated benzyl derivative (e.g., 2-bromo-5-fluorobenzyl bromide) under basic conditions (e.g., Na₂CO₃) to form the benzyl-piperidine bond .

Purification : Recrystallization from methanol or column chromatography is used to isolate the product.

Characterization : Confirmed via (e.g., methyl group at δ ~1.1 ppm, piperidine protons at δ ~2.3–2.8 ppm) and mass spectrometry (expected molecular ion: ~316 g/mol).

Q. How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:

- Spectroscopic Techniques :

- Elemental Analysis : Matching experimental vs. theoretical C, H, N, Br, and F percentages ensures purity.

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer:

- Solubility : Miscible with chloroform and methanol; sparingly soluble in water (density: ~0.84 g/cm³ at 20°C) .

- Stability : Store at 2–30°C in inert atmosphere (N₂) to prevent degradation of the bromo-fluorobenzyl moiety. Avoid prolonged exposure to light due to potential C-Br bond cleavage .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

Methodological Answer:

- DFT Calculations : Predict transition states for nucleophilic substitution at the benzyl bromide site to assess steric/electronic effects of the 5-fluoro substituent .

- Molecular Dynamics : Simulate solvent effects (e.g., methanol vs. DMF) on reaction kinetics .

- Docking Studies : Explore interactions with biological targets (e.g., enzyme active sites) to guide functionalization .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in 1H-NMR^1 \text{H-NMR}1H-NMR?

Methodological Answer:

- Variable Temperature NMR : Determine if dynamic processes (e.g., ring inversion of piperidine) cause signal splitting .

- X-ray Crystallography : Use SHELX software to resolve ambiguities in stereochemistry or crystal packing effects.

- 2D NMR (COSY, NOESY) : Map through-space and through-bond correlations to assign proton environments .

Q. How can catalytic systems improve the efficiency of dehydrogenation or functionalization reactions involving this compound?

Methodological Answer:

- Palladium Catalysts : Test Pd(OAc)₂/PPh₃ systems for Suzuki-Miyaura coupling to introduce aryl groups at the bromine site .

- Acceptorless Dehydrogenation : Use Ru or Ir complexes (e.g., [Ru(p-cymene)Cl₂]₂) to dehydrogenate the piperidine ring, forming unsaturated intermediates for further derivatization .

Q. What are the challenges in evaluating the antibacterial activity of this compound, and how are they addressed?

Methodological Answer:

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).

- SAR Studies : Compare activity with analogs lacking the 5-fluoro or bromine substituents to identify pharmacophores .

- Resistance Profiling : Perform serial passage experiments to assess mutation rates in target pathogens .

Q. How does the electronic nature of the 2-bromo-5-fluorobenzyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Hammett Analysis : Quantify electron-withdrawing effects of -Br and -F substituents using σ and σ values to predict activation barriers in Pd-catalyzed couplings .

- Competitive Experiments : Compare reaction rates with meta- vs. para-fluoro analogs to assess directing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.